1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Overview
Description
Mechanism of Action
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is an endogenous substance with a broad spectrum of action in the brain . It has gained special interest as a neuroprotectant . It is a reversible short-acting moderate inhibitor of Monoamine Oxidase A/B (MAO A/B) .
Mode of Action
1MeTIQ interacts with its targets, MAO A/B, by inhibiting their activity . This inhibition can lead to an increase in the levels of monoamines, such as dopamine, in the brain .
Biochemical Pathways
The inhibition of MAO A/B by 1MeTIQ affects the metabolic pathways of monoamines . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects, including neuroprotection .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . This suggests that 1MeTIQ may have good bioavailability.
Result of Action
The inhibition of MAO A/B by 1MeTIQ leads to an increase in the levels of monoamines in the brain . This can result in neuroprotective effects, as well as an antidepressant-like effect . Furthermore, 1MeTIQ has been shown to prevent the neurotoxic effects of certain substances, such as 1-methyl-4-phenylpyridinium ion (MPP+), a well-known neurotoxin .
Action Environment
The action of 1MeTIQ can be influenced by various environmental factors. For example, the presence of certain neurotoxins can affect the neuroprotective effects of 1MeTIQ . Additionally, the enzymatic synthesis of 1MeTIQ in the brain may be influenced by factors such as age .
Biochemical Analysis
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of both monoamine oxidase A and B enzymes (MAO A/B), which play a crucial role in the metabolism of monoamines . This inhibition leads to an increase in neurotransmitter levels in the brain .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It demonstrates neuroprotective activity and has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can interact with the agonistic conformation of dopamine receptors .
Preparation Methods
Chemical Reactions Analysis
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride has a broad spectrum of scientific research applications:
Comparison with Similar Compounds
1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride is unique compared to other similar compounds due to its broad spectrum of action and neuroprotective properties . Similar compounds include:
1,2,3,4-tetrahydroisoquinoline: The parent compound, which also exhibits neuroprotective properties.
6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: A derivative with similar neuroprotective effects.
3,4-dihydroisoquinoline: Another related compound with distinct chemical properties.
Properties
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEGVJOLMOPMHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431035 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111635-08-6 | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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